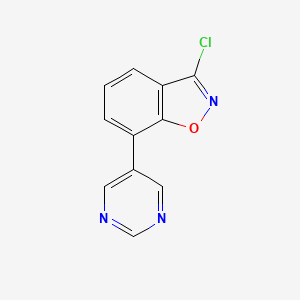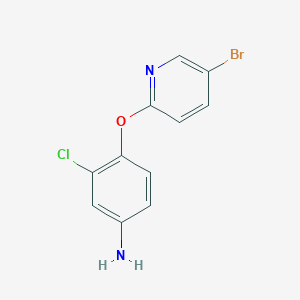
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline is a chemical compound characterized by its bromine and chlorine atoms attached to a pyridine ring and an aniline group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 5-position, forming 5-bromopyridine.
Chlorination: The aniline derivative is chlorinated to introduce the chlorine atom at the 3-position.
Coupling Reaction: The brominated pyridine and chlorinated aniline are then coupled using a suitable catalyst, such as palladium, under specific reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a nitro compound.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Derivatives with reduced halogen content.
Substitution: Compounds with different substituents replacing the bromine or chlorine atoms.
Applications De Recherche Scientifique
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
4-(5-Bromopyridin-2-yl)morpholine: Similar structure but with a morpholine group instead of an aniline group.
5-Bromopyridine-3-acetonitrile: Contains a bromine atom on the pyridine ring and a nitrile group.
2,3-Diamino-5-bromopyridine: Contains two amino groups and a bromine atom on the pyridine ring.
Uniqueness: 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline is unique due to its combination of bromine and chlorine atoms on the pyridine ring and the presence of the aniline group
Propriétés
Formule moléculaire |
C11H8BrClN2O |
|---|---|
Poids moléculaire |
299.55 g/mol |
Nom IUPAC |
4-(5-bromopyridin-2-yl)oxy-3-chloroaniline |
InChI |
InChI=1S/C11H8BrClN2O/c12-7-1-4-11(15-6-7)16-10-3-2-8(14)5-9(10)13/h1-6H,14H2 |
Clé InChI |
IJCIHTKATFJPSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


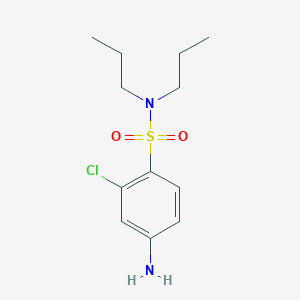
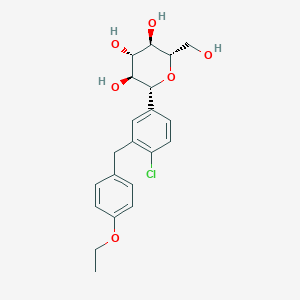

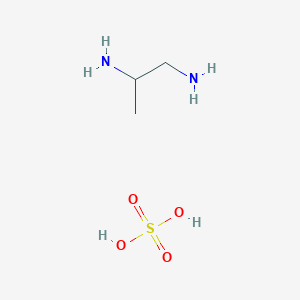
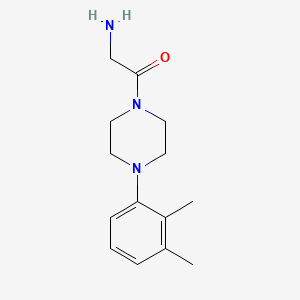

![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
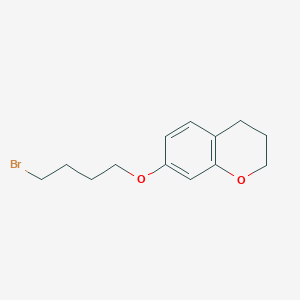
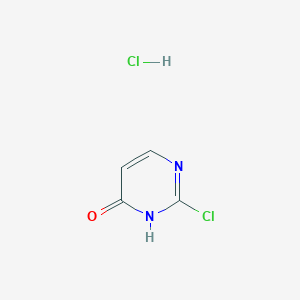
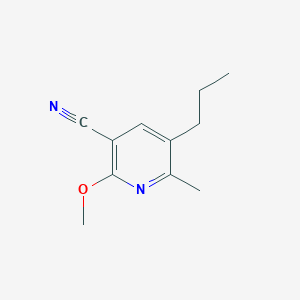

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
